2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI)
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Overview
Description
2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI) is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a significant scaffold in organic chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of cycloaddition reactions where a diene and a dienophile react to form the bicyclic structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI) has several applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI) involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and binding properties. This compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure.
2-Azabicyclo[2.2.1]heptane: A similar compound with a smaller ring system.
2-Azabicyclo[4.2.0]octane: Features a larger bicyclic structure with different chemical properties.
Uniqueness
2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI) is unique due to its specific bicyclic structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(1S,3S,4S)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h1,3,5-7,9H,2,4H2,(H,10,11)/t5-,6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPCYIVUUZRJRF-QYNIQEEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C(N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C=C[C@H]1[C@H](N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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